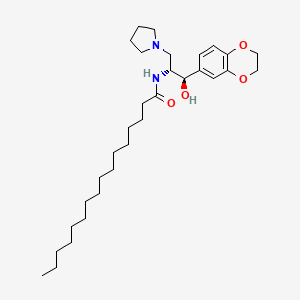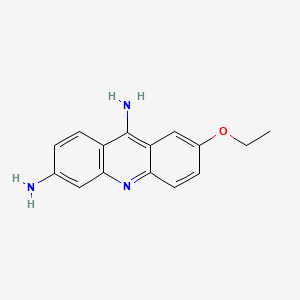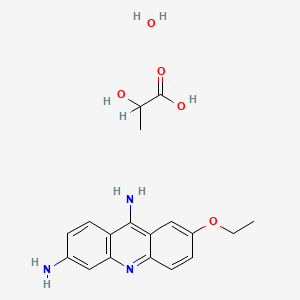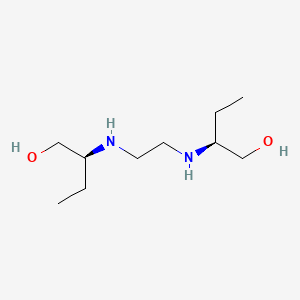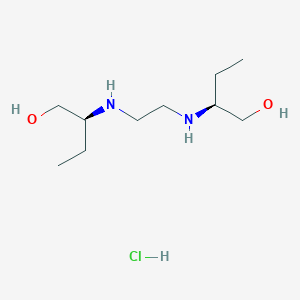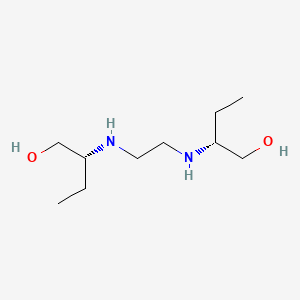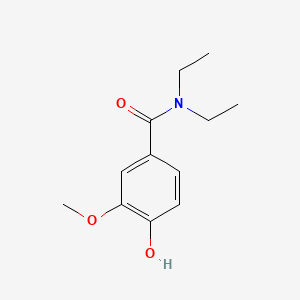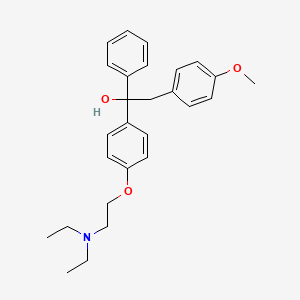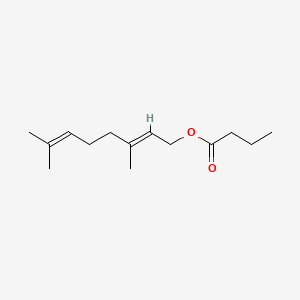
丁酸香叶酯
描述
Geranyl butyrate is an ester compound formed from geraniol and butyric acid. It belongs to the class of terpenoids and is known for its strong and pleasant odor, reminiscent of fresh and tropical fruits such as pineapple, peach, and strawberry . This compound is extensively used as a flavor ingredient in the food, cosmetics, and pharmaceutical industries .
科学研究应用
Geranyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a natural insect repellent and its role in plant defense mechanisms.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
作用机制
Target of Action
Geranyl butyrate is primarily targeted towards the olfactory receptors in humans . It is a flavor ester, an organic compound widely used in the food industry to enhance the aroma and taste of products .
Mode of Action
Geranyl butyrate is formed through the esterification of geraniol, a naturally occurring compound found in various fruits and plants, with butyric acid . This compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response that is perceived as a specific smell or taste .
Biochemical Pathways
The synthesis of geranyl butyrate involves the enzymatic esterification of geraniol and butyric acid . This process is catalyzed by Eversa Transform 2.0, a commercial lipase derived from the lipase from Thermomyces lanuginosus . The reaction is optimized using the Taguchi method, and a conversion of 93% is obtained at the optimal reaction conditions .
Pharmacokinetics
As a flavor ester, it is generally considered safe for consumption and is used in accordance with guidelines established by regulatory bodies governing food safety and quality control .
Result of Action
The primary result of geranyl butyrate’s action is the enhancement of the aroma and taste of food and beverage products . It exhibits a fruity and floral scent reminiscent of fresh and tropical fruits such as pineapple, peach, and strawberry . This unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product .
Action Environment
The action of geranyl butyrate can be influenced by various environmental factors. For instance, the presence of other flavor compounds can affect the perception of its aroma. Additionally, the pH, temperature, and other conditions of the food or beverage product can impact the stability and efficacy of geranyl butyrate .
生化分析
Biochemical Properties
Geranyl butyrate is produced through the esterification reaction between an alcohol (acyl acceptor) and an organic acid (acyl donor) . The process involves two consecutive processes: acylation and deacylation . In the acylation process, the serine amino acid residue from the active site promotes a nucleophilic attack on the electrophilic carbon atom of the substrate .
Cellular Effects
Geranyl butyrate has been shown to have anti-inflammatory, analgesic, and anti-rheumatic effects in animal models . It is also antinociceptive, which may be beneficial for both acute and chronic inflammation . Butyrate, a bacterial metabolite synthesized in the gut, exhibits a broad range of pharmacological activities, including microbiome modulation, anti-inflammatory, anti-obesity, metabolic pathways regulation, anti-angiogenesis, and antioxidant .
Molecular Mechanism
The molecular mechanism of geranyl butyrate involves the stabilization of the enzyme-substrate complex . Detailed mechanistic studies identified the nucleophilic attack of the deacylation reaction as the rate-limiting step of the entire mechanism, which has a free energy barrier of 14.0 kcal/mol .
Temporal Effects in Laboratory Settings
Geranyl butyrate is produced in aqueous media using a commercial lipase derived from the lipase from Thermomyces lanuginosus . The chemical process was optimized using the Taguchi method, and a conversion of 93% was obtained at the optimal reaction conditions of: 1:5 molar ratio (v/v), 15% biocatalyst load (w/w), at 50 °C, in 6 h .
Metabolic Pathways
Geranyl butyrate is synthesized through the esterification reaction between an alcohol (acyl acceptor) and an organic acid (acyl donor) . This process involves the interaction with enzymes and other biomolecules, leading to the production of geranyl butyrate.
Subcellular Localization
Geranylgeranyl diphosphate synthase, an enzyme involved in the synthesis of geranyl butyrate, has been shown to be predominantly localized in chloroplasts .
准备方法
Synthetic Routes and Reaction Conditions: Geranyl butyrate can be synthesized through the esterification of geraniol and butyric acid. This reaction can be catalyzed by enzymes such as Candida antarctica lipase B (CALB) in organic solvents like n-heptane . The reaction conditions typically involve a biocatalyst concentration of 20.9 g/L, geraniol concentration of 0.57 mol/L, butanoic acid/geraniol molar ratio of 1.21:1, and water activity of 0.53. Under these conditions, a geraniol conversion rate of 98.5% can be achieved in 9 hours .
Industrial Production Methods: In industrial settings, geranyl butyrate is often produced using immobilized enzymes in continuous-flow packed-bed reactors. This method allows for high conversion rates and yields, with optimized conditions including a 1:1 molar ratio of geraniol to butyric acid, a temperature of 70°C, and a residence time of 15 minutes .
化学反应分析
Types of Reactions: Geranyl butyrate primarily undergoes esterification reactions. It can also participate in transesterification, hydrolysis, and amidation reactions .
Common Reagents and Conditions:
Esterification: Geraniol and butyric acid in the presence of lipase enzymes such as Candida antarctica lipase B.
Transesterification: Geranyl butyrate can be transesterified with other alcohols in the presence of lipase enzymes.
Hydrolysis: Geranyl butyrate can be hydrolyzed back to geraniol and butyric acid using water and an acid or base catalyst.
Major Products:
Esterification: Geranyl butyrate.
Transesterification: Various geranyl esters depending on the alcohol used.
Hydrolysis: Geraniol and butyric acid.
相似化合物的比较
Geranyl butyrate is similar to other geranyl esters such as geranyl acetate, geranyl propionate, and geranyl formate. These compounds share similar fruity and floral scents but differ in their specific odor profiles and applications . For example:
Geranyl acetate: Has a more pronounced floral scent and is commonly used in perfumes.
Geranyl propionate: Exhibits a fruity scent similar to geranyl butyrate but with a slightly different aroma profile.
Geranyl formate: Known for its sweet and fruity scent, often used in flavoring agents.
Geranyl butyrate stands out due to its unique combination of fruity and floral notes, making it a versatile ingredient in various industries .
属性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047152 | |
| Record name | Geranyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/fruity, rose-like odour | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 6 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.889-0.904 | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-29-6, 2173-82-2 | |
| Record name | Geranyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Geranyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69AVH8L7KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


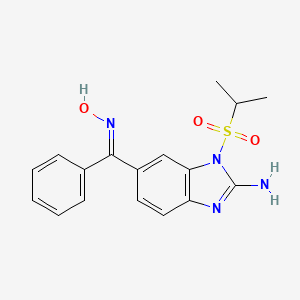
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
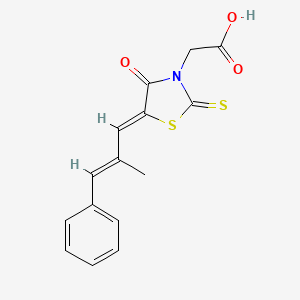

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
